molecular formula C13H17ClN2O2 B11756243 ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate

Cat. No.: B11756243
M. Wt: 268.74 g/mol
InChI Key: OAJLWJKMNZOECZ-FOWTUZBSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetate backbone and a para-substituted aromatic hydrazine group. The compound’s structure features an ethyl ester group, a chlorinated α-carbon, and a hydrazinylidene moiety linked to a 4-propan-2-ylphenyl ring. This configuration confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry, materials science, and drug discovery. Its reactivity and stability are influenced by the electron-donating isopropyl group at the para position, which modulates resonance effects and hydrogen-bonding interactions .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C13H17ClN2O2/c1-4-18-13(17)12(14)16-15-11-7-5-10(6-8-11)9(2)3/h5-9,15H,4H2,1-3H3/b16-12+

InChI Key

OAJLWJKMNZOECZ-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydrazone into an azine or other oxidized products.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate has shown promise in medicinal chemistry as a precursor for synthesizing various bioactive compounds. Its hydrazone structure allows for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity
Research has indicated that hydrazone derivatives exhibit significant anticancer activity. A study demonstrated that compounds related to this compound could inhibit cancer cell proliferation through apoptosis induction mechanisms .

Agrochemicals

The compound's potential as an agrochemical has been explored, particularly in developing herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for creating new agricultural chemicals that target specific pathways in pests while minimizing environmental impact.

Case Study: Herbicidal Activity
A comparative study on the herbicidal efficacy of various hydrazone derivatives demonstrated that those derived from this compound exhibited superior herbicidal properties against common weeds .

Materials Science

In materials science, the compound has been investigated for its potential application in synthesizing polymers and other materials due to its reactive functional groups.

Case Study: Polymer Synthesis
Research into polymer composites incorporating hydrazone derivatives revealed enhanced mechanical properties and thermal stability. This compound was utilized as a cross-linking agent in polymer matrices, resulting in improved performance characteristics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for bioactive compoundsSignificant anticancer activity observed
AgrochemicalsDevelopment of herbicides and fungicidesSuperior efficacy against common weeds
Materials ScienceSynthesis of polymers and compositesEnhanced mechanical properties

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can undergo hydrolysis to release active hydrazine derivatives that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Several analogs of this compound have been synthesized, differing primarily in substituents on the phenyl ring. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate 4-OCH₃ C₁₁H₁₃ClN₂O₃ 256.69 94 Crystallographic studies
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate 3,5-Cl₂ C₁₀H₉Cl₃N₂O₂ 295.5 N/A High XLogP3 (4.7), lipophilic
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate 4-CH₃ C₁₁H₁₃ClN₂O₂ 240.69 N/A Hydrogen-bonding networks in crystals
Ethyl (2E)-2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]acetate 4-Cl C₁₀H₁₀Cl₂N₂O₂ 261.11 N/A Intermediate in heterocyclic synthesis
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃ in ) increase resonance stabilization of the hydrazone moiety, whereas electron-withdrawing groups (e.g., -Cl in ) enhance electrophilicity at the α-carbon, influencing reactivity in cyclization or nucleophilic substitution reactions .

Physicochemical Properties

  • Melting Points: The methoxy derivative has a higher melting point (94°C) than analogs with non-polar substituents, likely due to enhanced intermolecular hydrogen bonding .
  • Hydrogen Bonding : Crystallographic studies (e.g., ) reveal that substituents like -OCH₃ or -CH₃ influence hydrogen-bonding networks, affecting crystal packing and stability.

Biological Activity

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate, also known by its CAS number 473927-63-8, is a compound with significant biological activity and diverse applications in pharmaceutical and chemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
IUPAC Name This compound
CAS Number 473927-63-8
SMILES CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl

The biological activity of this compound is primarily attributed to its hydrazone functional group, which plays a crucial role in its reactivity and interaction with biological targets. This compound exhibits:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antibacterial properties against various strains, including resistant bacteria. The hydrazone linkage enhances the compound's ability to penetrate bacterial membranes, leading to effective bactericidal action .
  • Antioxidant Properties : Research has shown that the compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is beneficial in developing therapeutic agents for diseases associated with oxidative damage .
  • Cytotoxic Effects : Preliminary toxicity studies suggest that the compound has a favorable safety profile, with IC50 values indicating low cytotoxicity in various cell lines, making it a candidate for further pharmacological development .

Antimicrobial Evaluation

A study conducted on various hydrazone derivatives, including this compound, demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed:

  • Bactericidal Activity : Effective against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like Apixaban. Its role in drug formulation highlights its significance in enhancing therapeutic efficacy while minimizing side effects .

Toxicity Studies

Research indicates that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM across several cancer cell lines. This suggests a potential for development into safer therapeutic agents with reduced side effects compared to existing treatments .

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